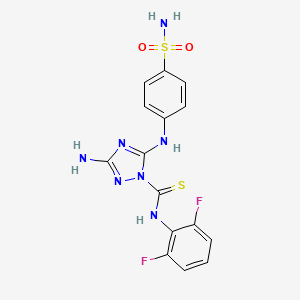![molecular formula C15H13ClFN3O B12423702 N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nec-4 is a tricyclic derivative known for its potent inhibition of receptor-interacting protein kinase 1 (RIP1). This compound has garnered significant attention due to its ability to inhibit necroptosis, a form of programmed cell death that is distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory, neurodegenerative, and infectious diseases .
準備方法
Synthetic Routes and Reaction Conditions
Nec-4 is synthesized through a series of chemical reactions involving the formation of a tricyclic structure. The synthesis typically begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the tricyclic core.
Industrial Production Methods
While specific industrial production methods for Nec-4 are not widely documented, the synthesis generally involves standard organic chemistry techniques such as nucleophilic substitution, cyclization, and purification through chromatography. The production process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Nec-4 undergoes various chemical reactions, including:
Oxidation: Nec-4 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on Nec-4.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the tricyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of Nec-4 with modified functional groups, which can exhibit different levels of inhibitory activity against RIP1 .
科学的研究の応用
Nec-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of RIP1 and its role in necroptosis.
Biology: Employed in cellular studies to investigate the mechanisms of necroptosis and its regulation.
Medicine: Explored as a potential therapeutic agent for diseases involving necroptosis, such as neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting necroptosis pathways.
作用機序
Nec-4 exerts its effects by inhibiting the kinase activity of RIP1. This inhibition prevents the formation of the necrosome, a protein complex that is essential for the execution of necroptosis. By blocking RIP1, Nec-4 effectively halts the downstream signaling events that lead to cell death. The molecular targets involved include RIP1, RIP3, and mixed lineage kinase domain-like protein (MLKL) .
類似化合物との比較
Similar Compounds
Nec-1: Another potent inhibitor of RIP1, known for its ability to prevent necroptosis.
Nec-3: Similar to Nec-1 and Nec-4, it inhibits RIP1 but with different binding affinities and specificities.
Nec-34: A newer compound that inhibits RIP1 through a distinct mechanism compared to Nec-1 and Nec-4.
Uniqueness of Nec-4
Nec-4 is unique in its slightly better competitive inhibition compared to other similar compounds like Nec-1 and Nec-3. It has a lower inhibition constant (K_i) and a higher inhibitory concentration (IC50), making it a more effective inhibitor in certain contexts. Additionally, Nec-4’s binding likely overlaps with both Nec-1 and Nec-3 binding sites, providing a broader inhibitory profile .
特性
分子式 |
C15H13ClFN3O |
|---|---|
分子量 |
305.73 g/mol |
IUPAC名 |
N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-5-cyano-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C15H13ClFN3O/c1-9(14-11(16)4-3-5-12(14)17)19-15(21)13-7-6-10(8-18)20(13)2/h3-7,9H,1-2H3,(H,19,21)/t9-/m0/s1 |
InChIキー |
OVRPUVGBRNDNAS-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC=C1Cl)F)NC(=O)C2=CC=C(N2C)C#N |
正規SMILES |
CC(C1=C(C=CC=C1Cl)F)NC(=O)C2=CC=C(N2C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


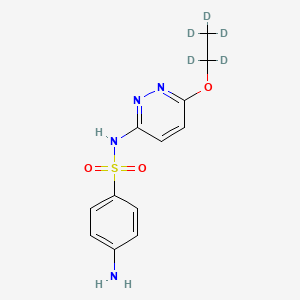
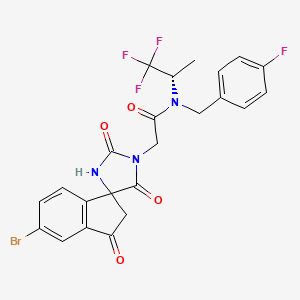
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
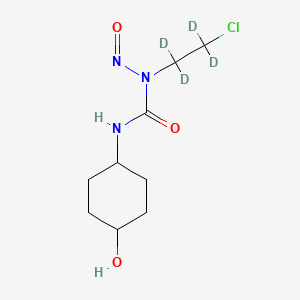
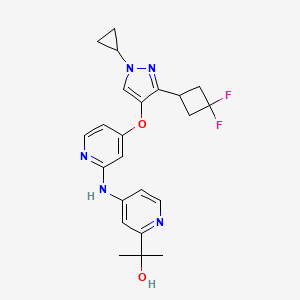
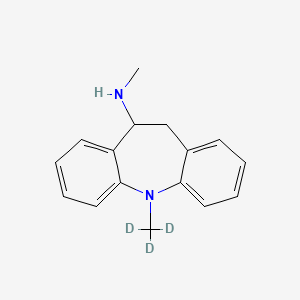
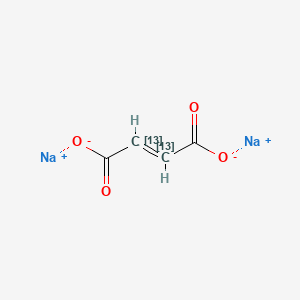
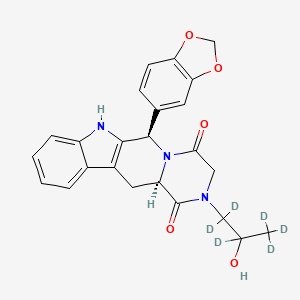
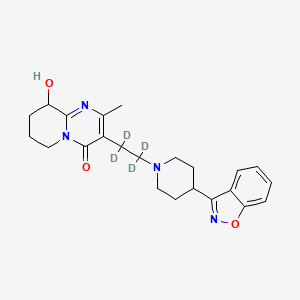
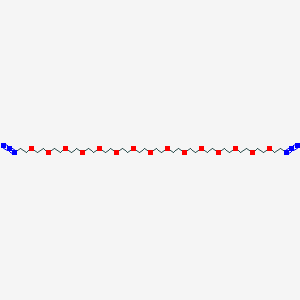
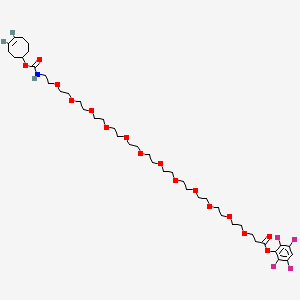
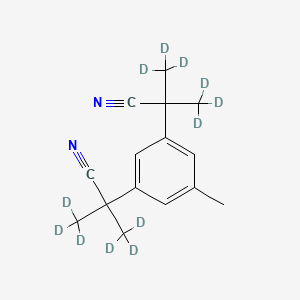
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
